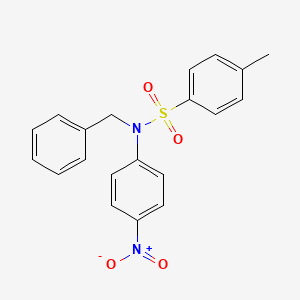

Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)-

Description

Historical Context and Discovery Timeline

The historical development of Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- must be understood within the broader context of sulfonamide chemistry evolution that began in the early twentieth century. The foundational work in sulfonamide chemistry traces back to 1908 when Austrian chemist Paul Josef Jakob Gelmo first prepared sulfanilamide as part of his doctoral dissertation at the Technische Hochschule of Vienna, establishing the initial synthetic pathways for this class of compounds. This pioneering synthesis was subsequently patented in 1909, marking the formal recognition of sulfonamide compounds as chemically significant entities with potential applications. However, the true breakthrough in sulfonamide chemistry occurred in 1935 when Gerhard Domagk directed the testing of the prodrug Prontosil, a discovery that would earn him the 1939 Nobel Prize in Medicine and revolutionize antimicrobial therapy.

The period between 1930 and 1940 witnessed extensive expansion in sulfonamide derivative development, with researchers systematically exploring structural modifications to optimize therapeutic properties. During this era, various sulfonamide derivatives were synthesized, including sulfapyridine for pneumonia treatment and sulfacetamide for urinary tract infections, establishing the foundation for more complex derivatives like Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)-. The compound's specific structural features reflect the sophisticated synthetic approaches that emerged during the 1930s and 1940s, when medicinal chemists began incorporating multiple aromatic substituents to modulate biological activity and chemical stability. World War II served as a critical catalyst for sulfonamide development, as these compounds were widely utilized to treat wound infections among soldiers, dramatically reducing mortality rates compared to previous conflicts and demonstrating their practical significance.

The post-war period saw continued refinement of sulfonamide structures, with researchers exploring increasingly complex substitution patterns to address emerging bacterial resistance and expand therapeutic applications. The specific compound Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- represents this later phase of development, incorporating multiple aromatic systems and functional groups that reflect advanced synthetic capabilities developed through decades of sulfonamide research. By the 1950s, although bacterial resistance and the discovery of penicillins led to a decline in general sulfonamide use, specialized derivatives continued to be developed for specific applications, maintaining the relevance of complex sulfonamide structures in pharmaceutical research.

Significance in Sulfonamide Chemistry

Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- holds particular significance within sulfonamide chemistry due to its complex structural architecture that exemplifies advanced synthetic strategies in heterocyclic and aromatic chemistry. The compound's molecular framework demonstrates the evolution of sulfonamide design from simple aminobenzenesulfonic acid derivatives to sophisticated multi-aromatic systems incorporating diverse functional groups. This structural complexity reflects the mature understanding of structure-activity relationships that emerged from decades of sulfonamide research, where chemists learned to manipulate electronic and steric properties through strategic substitution patterns. The presence of both electron-withdrawing nitro groups and electron-donating methyl substituents within the same molecule creates a unique electronic environment that influences both chemical reactivity and potential biological activity.

The compound's significance extends beyond its individual properties to its role as a representative example of how sulfonamide chemistry evolved to incorporate principles of modern medicinal chemistry. The systematic incorporation of multiple aromatic rings, as seen in the benzyl and nitrophenyl substituents, demonstrates the application of bioisosterism and structure-based drug design concepts that became central to pharmaceutical development. Furthermore, the compound's structural features align with the broader understanding of how sulfonamide modifications can influence binding affinity, selectivity, and metabolic stability, principles that emerged from extensive research on carbonic anhydrase inhibition and other biological targets.

Within the context of synthetic organic chemistry, Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- represents an important example of multi-step synthesis requiring sophisticated reaction conditions and purification techniques. The compound's successful synthesis and characterization demonstrate the advancement of synthetic methodologies that enabled the preparation of increasingly complex molecular architectures throughout the latter half of the twentieth century. The compound also serves as a valuable research tool for investigating structure-activity relationships within sulfonamide chemistry, as its multiple functional groups allow for systematic modification and comparison studies that advance fundamental understanding of this important chemical class.

Properties

IUPAC Name |

N-benzyl-4-methyl-N-(4-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-16-7-13-20(14-8-16)27(25,26)21(15-17-5-3-2-4-6-17)18-9-11-19(12-10-18)22(23)24/h2-14H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPDFYRRQUHOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066749 | |

| Record name | Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22019-64-3 | |

| Record name | 4-Methyl-N-(4-nitrophenyl)-N-(phenylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22019-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022019643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-4'-nitrotoluene-p-sulphonanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Copper-Catalyzed N-Alkylation Using p-Toluene Sulfonamides and Benzhydrol Derivatives

A highly efficient and atom-economic method involves the borrowing hydrogen (BH) catalysis using copper-bisphosphine complexes. This method synthesizes diarylamines by reacting p-toluene sulfonamides with benzhydrol derivatives under reflux in 1,4-dioxane with Cu(OTf)2 and dppe as catalysts.

- Procedure : The reaction is conducted in a sealed Schlenk tube under argon. Equimolar amounts of benzhydrol derivative and p-toluene sulfonamide (0.1 mmol each) are dissolved in dried 1,4-dioxane (0.5 mL) with 5 mol% Cu(OTf)2 and 5 mol% dppe. The mixture is stirred for 1 hour under reflux.

- Mechanism : Benzhydrol is oxidized to benzophenone, which reacts with the sulfonamide to form an imine intermediate. The catalyst then transfers hydride back to the imine, producing the diarylamine and regenerating the catalyst.

- Yield and Purity : The target compound, such as N-[(phenyl)phenylmethyl]-4-methylbenzenesulfonamide, is obtained in high yield (up to 98%) and purity, with water as the only by-product, indicating excellent atom economy.

- Advantages : No additional acids, bases, or hydrogen sources are required. The process suppresses side reactions effectively.

| Parameter | Detail |

|---|---|

| Catalyst | Cu(OTf)2 (5 mol%), dppe (5 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | Reflux (~101 °C) |

| Reaction time | 1 hour |

| Yield | Up to 98% |

| By-products | Water only |

This method is suitable for the preparation of diarylamine sulfonamides including derivatives like the 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)benzenesulfonamide.

Transfer Hydrogenation Reduction of N-Sulfonylimines Using Amide Iridium Complexes

Another approach involves the transfer hydrogenation reduction of N-sulfonylimines catalyzed by water-soluble amide iridium complexes.

- Procedure : N-sulfonylimines are reduced under mild, environmentally friendly conditions using water as the solvent. The catalyst loading can be as low as 0.001 mol%, making the process highly efficient.

- Outcome : This method affords sulfonamide compounds in excellent yields (96-98%) and is notable for its operational simplicity and green chemistry aspects.

- Significance : The use of water as a solvent and very low catalyst loading makes this method attractive for large-scale synthesis with minimal environmental impact.

| Parameter | Detail |

|---|---|

| Catalyst | Amide iridium complexes |

| Solvent | Water |

| Catalyst loading | 0.001 mol% |

| Yield | 96-98% |

| Conditions | Mild, environmentally friendly |

This catalytic transfer hydrogenation is a promising alternative for synthesizing sulfonamide derivatives including N-substituted benzenesulfonamides.

Electrochemical Synthesis Using Sodium Sulfinates and Amines

A green electrochemical route synthesizes arylsulfonamides by coupling sodium sulfinates with aromatic amines in aqueous media with NaI as the supporting electrolyte.

- Procedure : The reaction proceeds at room temperature with in situ generation of I2 at a graphite anode, promoting the formation of arylsulfonamides.

- Advantages : This method avoids harsh reagents and conditions, providing good to excellent yields under mild, sustainable conditions.

| Parameter | Detail |

|---|---|

| Electrolyte | H2O-NaI |

| Electrode | Graphite anode |

| Temperature | Room temperature |

| Yield | Good to excellent |

This electrochemical approach offers a sustainable alternative for sulfonamide synthesis, potentially applicable for preparing substituted benzenesulfonamides.

Multi-Step Synthesis Involving Acid Chlorides and Anilines

A classical synthetic route involves the preparation of sulfonamide derivatives via reaction of sulfonyl chlorides with substituted anilines or benzylamines.

- Step 1 : Preparation of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride).

- Step 2 : Nucleophilic substitution with 4-nitroaniline and benzylamine derivatives to form the N-(4-nitrophenyl)-N-(phenylmethyl)-4-methylbenzenesulfonamide.

- Conditions : Typically carried out in anhydrous solvents like toluene or dichloromethane, with triethylamine or other bases to neutralize HCl formed.

- Characterization : The products are purified by recrystallization or chromatography and characterized by IR, 1H-NMR, and 13C-NMR spectroscopy.

This method is well-established and allows for structural modifications by varying the amine components but may require longer reaction times and careful control of moisture.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Copper-catalyzed borrowing hydrogen | Cu(OTf)2, dppe, benzhydrol, p-toluene sulfonamide, reflux in 1,4-dioxane | Up to 98 | High atom economy, water as by-product, no additives | Requires inert atmosphere |

| Iridium-catalyzed transfer hydrogenation | Amide iridium complexes, water solvent, low catalyst loading | 96-98 | Environmentally friendly, mild conditions | Catalyst synthesis complexity |

| Electrochemical synthesis | Sodium sulfinates, aromatic amines, H2O-NaI electrolyte, graphite anode | Good to excellent | Green, room temperature, no harsh reagents | Requires electrochemical setup |

| Classical sulfonyl chloride method | p-Toluenesulfonyl chloride, 4-nitroaniline, benzylamine, base, organic solvent | Variable | Versatile, well-known | Moisture sensitive, longer reaction |

Research Findings and Notes

- The copper-catalyzed borrowing hydrogen method is highly efficient for synthesizing diarylamines with sulfonamide groups, including 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)benzenesulfonamide, offering excellent yields and minimal by-products.

- Transfer hydrogenation using iridium complexes provides an environmentally benign alternative with excellent yields and operational simplicity, suitable for large-scale synthesis.

- Electrochemical methods represent a green chemistry approach that can be adapted for sulfonamide synthesis under mild conditions.

- Classical methods using sulfonyl chlorides remain relevant for their versatility but require careful handling and purification steps.

- Spectroscopic data (IR, NMR) confirm the structural integrity of synthesized benzenesulfonamide derivatives, ensuring reliable characterization.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydroxide, various nucleophiles.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

Reduction: 4-methyl-N-(4-aminophenyl)-N-(phenylmethyl)benzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Oxidation: 4-carboxy-N-(4-nitrophenyl)-N-(phenylmethyl)benzenesulfonamide.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 382.44 g/mol

- Structure : The compound features a benzenesulfonamide core with a methyl group, a nitrophenyl group, and a phenylmethyl group that enhance its chemical properties and biological activities.

Industrial Production

In industrial settings, these methods are scaled up using bulk nitration and sulfonation processes, along with purification techniques like recrystallization and chromatography to ensure high purity levels.

Medicinal Chemistry

Benzenesulfonamide derivatives are primarily recognized for their antibacterial properties. This compound acts as a precursor in synthesizing various antibacterial agents. Its mechanism of action involves mimicking para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria .

Anticancer Research

Recent studies have highlighted the potential of benzenesulfonamide derivatives in cancer treatment. For example, compounds similar to Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- have shown promising results in inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in various cancers. This inhibition leads to apoptosis in cancer cell lines such as MDA-MB-231 .

Biological Studies

The compound is utilized in biological studies to explore its interaction with various biological targets. Its derivatives have been evaluated for their antibacterial and anti-biofilm activities against pathogens like Staphylococcus aureus and Klebsiella pneumoniae, showing significant inhibition rates .

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of benzenesulfonamides exhibited significant antibacterial activity against S. aureus at concentrations around 50 µg/mL, with inhibition rates exceeding 80% compared to controls .

- Cancer Cell Line Studies : Research on thiazolone-based benzenesulfonamides revealed that certain derivatives induced apoptosis in breast cancer cell lines significantly more than control compounds, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Solubility and Chromatographic Behavior

Thermal Stability

- Melting Points: Target compound: Not explicitly reported, but nitro-substituted analogs generally exhibit higher melting points due to stronger intermolecular interactions (e.g., 4′-nitro-p-toluanilide: m.p. ~180–185°C) . N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide (1c): Lower melting point (~120–125°C) due to the electron-donating methoxy group reducing crystal lattice stability .

Reactivity in Organic Transformations

- Nitro Group Effects : The 4-nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution or reduction reactions. In contrast, methyl or methoxy-substituted analogs (e.g., III, 1c) are less reactive .

- Benzyl Group Role : The benzyl moiety in the target compound can participate in radical cascades or act a directing group in gold-catalyzed cyclizations, as seen in analogous ynamide systems .

Biological Activity

Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)- is an organic compound that belongs to the sulfonamide class, known for its significant biological activities, particularly in medicinal chemistry. This article discusses its biological activity, mechanisms of action, synthesis, and relevant research findings.

Overview of Benzenesulfonamide

- Chemical Structure : The compound features a benzenesulfonamide core with three substituents: a methyl group, a nitrophenyl group, and a phenylmethyl group. Its molecular formula is with a molecular weight of approximately 382.43 g/mol .

- CAS Number : 22019-64-3

The biological activity of this compound primarily stems from its ability to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis in bacteria. By inhibiting this enzyme, the compound effectively disrupts bacterial growth and replication.

Antibacterial Properties

Research indicates that benzenesulfonamides exhibit notable antibacterial properties. For instance, studies have shown that derivatives of benzenesulfonamide can significantly inhibit bacterial growth and biofilm formation:

- Activity Against Bacteria : Compounds related to benzenesulfonamide demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae with inhibition rates exceeding 68% at concentrations around 50 µg/mL .

- Selectivity : The selectivity for specific carbonic anhydrases (CAs) has also been noted, with some derivatives showing IC50 values in the nanomolar range for CA IX while exhibiting less activity against CA II .

Anticancer Properties

Recent studies have explored the potential of benzenesulfonamide derivatives as anticancer agents:

- Cell Line Studies : Certain derivatives have been shown to induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231), with significant increases in annexin V-FITC positive cells compared to controls .

- Mechanistic Insights : The mechanism involves inhibition of carbonic anhydrases, which are implicated in tumor growth and metastasis .

Synthetic Routes

The synthesis of benzenesulfonamide involves several steps:

- Sulfonation : Introduction of the sulfonamide group via reaction with chlorosulfonic acid.

- Alkylation : Alkylation with benzyl chloride in the presence of a base like sodium hydroxide.

Research Findings on Derivatives

Various derivatives have been synthesized and evaluated for their biological activities:

| Compound | Activity | IC50 Value |

|---|---|---|

| 4e | Antibacterial against S. aureus | 10.93–25.06 nM |

| 32 | PR antagonist | IC50 = 0.17 µM |

| 5e | Induces apoptosis in MDA-MB-231 | - |

These compounds exhibit varying degrees of potency against different biological targets, indicating a promising avenue for drug development.

Case Studies

- Study on Carbonic Anhydrase Inhibition :

- Development of PR Antagonists :

Q & A

Q. What are the standard synthetic protocols for preparing 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step alkylation and sulfonylation reactions. For example, a Grignard reagent (e.g., ethyl magnesium bromide in THF) can be used to functionalize intermediates, followed by sulfonyl chloride coupling under basic conditions (e.g., NEt₃ in CH₂Cl₂). Reaction optimization includes controlling temperature (e.g., room temperature for 20 hours), stoichiometric ratios, and quenching methods (e.g., slow addition of 10% HCl). Post-reaction workup involves extraction (e.g., ethyl acetate), drying (Na₂SO₄), and column chromatography for purification .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography resolves the 3D structure, including bond lengths and torsion angles (e.g., C–S bond: ~1.76 Å; S–N–C angles: ~112°), as reported in crystal structure studies .

- NMR spectroscopy (¹H/¹³C) identifies substituent effects: aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4 ppm), and nitrophenyl environments (e.g., NO₂-induced deshielding) .

- Mass spectrometry (MS) confirms molecular weight (e.g., m/z 397.1 for [M+H]⁺) .

Q. How are key physicochemical properties (e.g., solubility, stability) determined for this sulfonamide derivative?

Methodological Answer:

- Solubility : Tested in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) via gravimetric analysis.

- Thermal stability : Assessed using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition points (>200°C typical for sulfonamides) .

- Photostability : UV-Vis spectroscopy under controlled light exposure monitors nitro group degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and biological activity?

Methodological Answer:

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap: ~2.98 eV) to predict electrophilicity and nucleophilic sites. Global reactivity descriptors (e.g., chemical potential, hardness) rank derivatives by reactivity .

- Molecular docking (e.g., AutoDock Vina) simulates binding to biological targets (e.g., trypanosomal enzymes). Key interactions: sulfonamide oxygen hydrogen bonds (1.99 Å), nitro group π-stacking .

Q. What structure-activity relationships (SAR) govern the biological or catalytic activity of this compound?

Methodological Answer:

- Nitro group position : Para-substitution enhances electron-withdrawing effects, increasing binding affinity to enzymes (e.g., carbonic anhydrase) .

- Benzyl substitution : Bulky groups (e.g., phenylmethyl) improve lipophilicity (logP >3.5) but may reduce solubility.

- Comparative SAR : Analogues with chlorine or fluorine substituents show higher antimicrobial activity due to enhanced electrophilicity .

Q. How can contradictions in synthetic yields (e.g., 35–71%) be systematically analyzed?

Methodological Answer:

- Reaction parameter screening : Use design of experiments (DoE) to test variables (temperature, solvent, catalyst loading). For example, DMSO as an oxidant improves yields in alkynyl sulfonamide oxidations but may cause side reactions .

- Byproduct identification : LC-MS or GC-MS detects intermediates (e.g., over-oxidized products) to refine quenching protocols .

Q. What methodologies are used to evaluate anti-parasitic or enzyme-inhibitory activity?

Methodological Answer:

- In vitro assays : Trypanocidal activity assessed via resazurin-based viability tests (IC₅₀: ~12 µM for Trypanosoma brucei).

- Enzyme inhibition : Spectrophotometric assays (e.g., carbonic anhydrase inhibition via CO₂ hydration rate) .

- Cytotoxicity screening : Compare IC₅₀ values against mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.